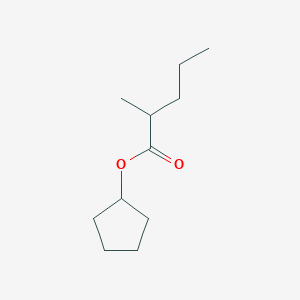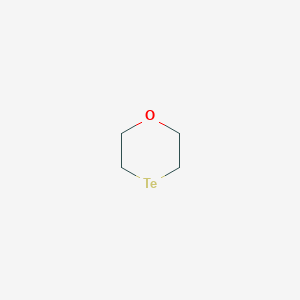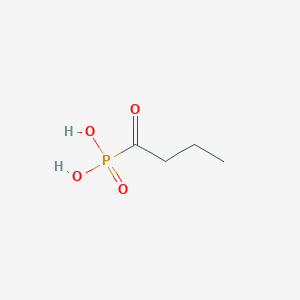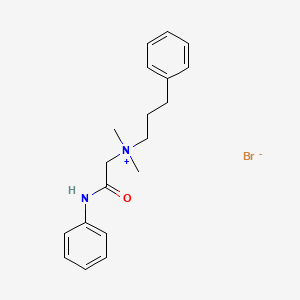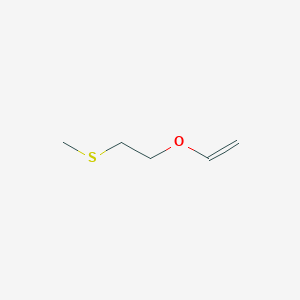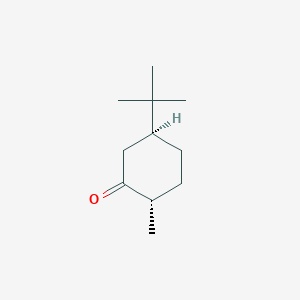
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to a cyclohexanone ring. The stereochemistry of this compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone. The reaction conditions often include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a solvent like ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry. The use of automated systems and advanced catalytic processes ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or cyclohexanols.
Scientific Research Applications
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-5-tert-Butyl-2-methylcyclohexan-1-one
- (2S,5S)-5-tert-Butyl-2-ethylcyclohexan-1-one
- (2S,5S)-5-tert-Butyl-2-methylcyclohexanol
Uniqueness
(2S,5S)-5-tert-Butyl-2-methylcyclohexan-1-one is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties This configuration can result in different biological activities and chemical reactivities compared to its stereoisomers or structurally similar compounds
Properties
CAS No. |
5937-40-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2S,5S)-5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
WVVALRZXBLFRSJ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CC1=O)C(C)(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


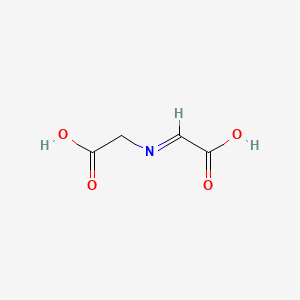
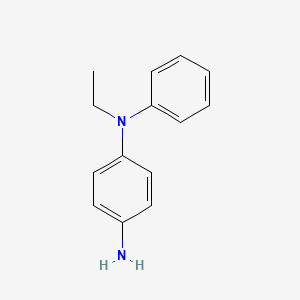


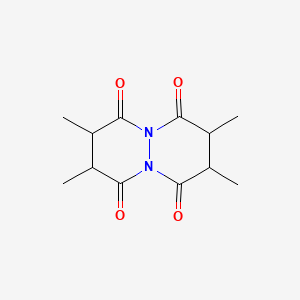
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
